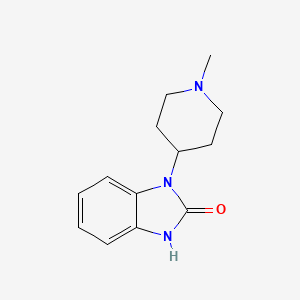

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methyl-4-piperidinyl)-

Description

The compound 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methyl-4-piperidinyl)- (hereafter referred to as the "target compound") belongs to the benzimidazolone class, characterized by a bicyclic structure comprising fused benzene and imidazolone rings. The substitution at the 1-position with a 1-methyl-4-piperidinyl group distinguishes it from other derivatives.

Key structural features:

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpiperidin-4-yl)-1H-benzimidazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c1-15-8-6-10(7-9-15)16-12-5-3-2-4-11(12)14-13(16)17/h2-5,10H,6-9H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKKMAWHMMLZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634952 | |

| Record name | 1-(1-Methylpiperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63959-26-2 | |

| Record name | 1-(1-Methylpiperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methyl-4-piperidinyl)- typically involves a multi-step pathway starting from commercially available 2-nitroaniline . The process includes nitration, reduction, and cyclization reactions to form the benzimidazole core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methyl-4-piperidinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.

Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Inhibition of DNA Glycosylases

Recent studies have demonstrated that derivatives of 2H-benzimidazol-2-one exhibit potent inhibitory effects on 8-Oxo Guanine DNA Glycosylase (OGG1), an enzyme involved in DNA repair. This inhibition is crucial for developing therapeutic agents targeting cancer and neurodegenerative diseases. For instance, a study optimized N-piperidinyl-benzimidazolones to enhance selectivity and potency against OGG1, providing a promising avenue for cancer therapeutics .

Neuropharmacological Studies

The compound has been investigated for its neuropharmacological properties, particularly its interaction with neurotransmitter systems. It has shown potential in modulating dopamine receptors, which are implicated in various neurological disorders such as schizophrenia and Parkinson's disease. The ability to influence dopaminergic pathways positions this compound as a candidate for developing treatments for mood disorders and cognitive dysfunctions .

Analgesic and Anti-inflammatory Properties

Research indicates that derivatives of 2H-benzimidazol-2-one possess analgesic and anti-inflammatory effects. These compounds may serve as leads for new pain management therapies by targeting nociceptive pathways involved in pain perception and inflammation .

Case Study 1: OGG1 Inhibition

A comprehensive study focused on synthesizing and evaluating a series of N-piperidinyl-benzimidazolones revealed that specific modifications to the benzimidazole ring significantly enhanced OGG1 inhibition. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better efficacy against tumor cells exhibiting high levels of oxidative DNA damage.

Case Study 2: Neuropharmacology

In a neuropharmacological context, researchers explored the effects of 2H-benzimidazol-2-one derivatives on behavioral models of anxiety and depression. The results indicated that these compounds could effectively reduce anxiety-like behaviors in rodent models, suggesting their potential use in treating anxiety disorders.

| Study | Focus | Findings |

|---|---|---|

| Study 1 | OGG1 Inhibition | Enhanced selectivity and potency against OGG1 with specific derivatives |

| Study 2 | Neuropharmacology | Reduction of anxiety-like behaviors in rodent models |

Mechanism of Action

The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methyl-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound has been shown to exhibit cytotoxic effects against cancer cells by interfering with cellular processes such as DNA replication and protein synthesis . The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of key enzymes and receptors involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Differences and Implications

Substituent Chemistry

- Target Compound vs. Flibanserin: The target compound features a piperidinyl group (6-membered ring with one nitrogen), whereas Flibanserin has a piperazinyl group (6-membered ring with two nitrogens) connected via an ethyl chain to a trifluoromethylphenyl group. This difference impacts receptor binding: Flibanserin’s piperazinyl-ethyl chain enables dual 5-HT1A/5-HT2A activity, while the target compound’s simpler structure may target distinct pathways .

Pharmacological Activity

- The target compound’s smaller substituent may limit such activity .

- Neuropathic Pain Modulators : NS-1619 () and related BK channel activators () contain electron-withdrawing groups (e.g., -CF₃) that enhance ion channel binding. The target compound lacks these groups, indicating divergent therapeutic targets .

Physicochemical Properties

- Solubility : Flibanserin is poorly soluble in neutral pH but dissolves in acidic conditions (0.01 N HCl) . The target compound’s methyl-piperidinyl group may improve solubility in organic solvents, though experimental data are needed.

- Synthetic Complexity : The target compound’s synthesis likely involves fewer steps compared to Flibanserin, which requires multi-component coupling (e.g., piperazinyl-ethyl linkage) .

Therapeutic Potential

- Target Compound : While direct activity data are absent, its structural similarity to intermediates () suggests utility in central nervous system (CNS) or oncology drug development. Piperidine derivatives are common in dopamine receptor modulators, hinting at possible antipsychotic or antiemetic applications .

- Flibanserin : Approved for hypoactive sexual desire disorder (HSDD), its mechanism involves serotonin receptor modulation. The ethyl-piperazinyl chain is critical for 5-HT1A/5-HT2A affinity .

Biological Activity

Overview

2H-Benzimidazol-2-one, 1,3-dihydro-1-(1-methyl-4-piperidinyl)- is a heterocyclic compound recognized for its diverse biological activities. This compound, characterized by its unique structural features, has been the subject of various studies investigating its pharmacological properties, particularly in the realms of neuropharmacology and antimicrobial activity.

- Molecular Formula : C19H21N3O

- Molecular Weight : 312.42 g/mol

- CAS Number : 63959-26-2

- IUPAC Name : 1-(1-methyl-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in neurotransmission and cellular processes. It has been shown to exhibit cytotoxic effects against various cancer cell lines by disrupting DNA replication and protein synthesis pathways. Additionally, its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders such as depression and schizophrenia .

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of related benzimidazole derivatives. For instance, novel analogs of 1,3-dihydro-2H-benzimidazol-2-one have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The efficacy was measured by the zone of inhibition method, with results indicating that certain derivatives exhibited high activity levels .

| Compound | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) | S. pyogenes (mm) |

|---|---|---|---|---|

| 6a | 16 | 15 | 16 | 18 |

| 6e | 29 | 28 | 24 | 24 |

| Ciprofloxacin (control) | 28 | 26 | 21 | 22 |

Anticancer Activity

The compound has also been explored for its anticancer potential. In vitro studies have shown that it can inhibit the growth of leukemia cell lines, suggesting its role as a promising candidate for cancer therapeutics . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Studies

- Antibacterial Study : A study conducted on several benzimidazole derivatives demonstrated that compounds like 6e and 6f showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .

- Anticancer Research : Research focusing on the cytotoxic effects of benzimidazole derivatives revealed that they could effectively target cancer cells while sparing normal cells, highlighting their therapeutic potential in oncology .

Q & A

Q. How can researchers leverage dimeric benzimidazol-2-one derivatives for enhanced pharmacological profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.